An In-depth Technical Guide to Diglyme-d14: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to Diglyme-d14: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diglyme-d14, the deuterated isotopic analog of bis(2-methoxyethyl) ether, is a high-boiling point, aprotic polar solvent with significant applications in chemical synthesis and analysis. Its unique properties, conferred by the substitution of hydrogen with deuterium atoms, make it an invaluable tool for researchers in organic chemistry, organometallic chemistry, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and common applications of Diglyme-d14, with a focus on its use in Grignard reactions and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Structure and Formula
Diglyme-d14 is structurally identical to its non-deuterated counterpart, diglyme, with the exception that all fourteen hydrogen atoms have been replaced by deuterium isotopes.
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Chemical Formula: C₆D₁₄O₃[1]
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IUPAC Name: 1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane
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CAS Number: 38086-00-9[1]
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Molecular Weight: 148.26 g/mol [1]
Structural Representations:
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SMILES: [2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H]
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InChI: InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2[1]
Physicochemical Properties
The physical and chemical properties of Diglyme-d14 are summarized in the table below. These properties make it a stable and effective solvent for a variety of chemical transformations, particularly those requiring elevated temperatures and anhydrous conditions.
| Property | Value |
| Molecular Formula | C₆D₁₄O₃ |
| Molecular Weight | 148.26 g/mol [1] |
| Appearance | Colorless oily liquid |
| Boiling Point | 162 °C[1] |
| Melting Point | -68 °C[1] |
| Density | 1.035 g/cm³[1] |
| Chemical Purity | ≥98% |
| Isotopic Purity (atom % D) | ≥97%[1] |
| Solubility | Miscible with water and many organic solvents. |
Applications in Research and Development
Diglyme-d14 serves as a crucial solvent in several areas of chemical research, primarily owing to its inertness and high boiling point.
Grignard Reactions
Diglyme and its deuterated analog are excellent solvents for Grignard reactions.[1] The ether oxygens effectively solvate the magnesium ion of the Grignard reagent, which enhances its reactivity. The high boiling point of diglyme allows for reactions to be conducted at elevated temperatures, which can be necessary for less reactive organic halides. The use of Diglyme-d14 specifically allows for in-situ reaction monitoring by ¹H NMR spectroscopy without interference from solvent signals.
Other Organometallic Reactions
Beyond Grignard reagents, diglyme is a preferred solvent for reactions involving other organometallic species, such as organolithium compounds and metal hydride reductions.[2][3] Its ability to chelate metal cations can lead to rate enhancements and improved reaction outcomes.[3]
NMR Spectroscopy
As a deuterated solvent, Diglyme-d14 is an ideal medium for conducting NMR experiments. The absence of protons in the solvent molecule eliminates large solvent peaks from the ¹H NMR spectrum, allowing for clear observation of the signals from the analyte of interest. This is particularly useful for studying reaction kinetics, characterizing intermediates, and determining the structure of products formed in reactions where Diglyme-d14 is the solvent.
Experimental Protocols
Protocol 1: Preparation of a Grignard Reagent using Diglyme-d14
This protocol describes the general procedure for preparing a Grignard reagent from an organic halide and magnesium metal in Diglyme-d14.
Materials:
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Magnesium turnings
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Organic halide (e.g., bromobenzene)
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Anhydrous Diglyme-d14
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Iodine crystal (as an initiator)
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Three-neck round-bottom flask
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Reflux condenser
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Dropping funnel
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Nitrogen or Argon gas inlet
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Magnetic stirrer and stir bar
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Heating mantle
Procedure:
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Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (Nitrogen or Argon) to exclude moisture.
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Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heating mantle until violet vapors of iodine are observed. This helps to activate the surface of the magnesium.
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Initial Reagent Addition: Add a small portion of the anhydrous Diglyme-d14 to the flask, just enough to cover the magnesium turnings.
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Initiation of Reaction: Dissolve the organic halide in anhydrous Diglyme-d14 in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and may begin to gently reflux.
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Grignard Reagent Formation: Once the reaction has started, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.
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Completion of Reaction: After the addition is complete, the mixture may be stirred and heated under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting greyish-brown solution is the Grignard reagent, which can be used in subsequent reactions.
Protocol 2: NMR Sample Preparation from a Reaction in Diglyme-d14
This protocol outlines the steps for preparing an NMR sample directly from a reaction mixture where Diglyme-d14 is the solvent.
Materials:
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Reaction mixture in Diglyme-d14
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NMR tube (5 mm or as appropriate for the spectrometer)
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Pipette
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Internal standard (optional, e.g., tetramethylsilane - TMS)
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Parafilm or NMR tube cap
Procedure:
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Sample Extraction: Once the reaction has reached the desired time point (or upon completion), carefully withdraw a small aliquot (typically 0.5-0.7 mL) of the reaction mixture using a clean, dry pipette.
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Transfer to NMR Tube: Transfer the aliquot directly into a clean, dry NMR tube.
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Addition of Internal Standard (Optional): If quantitative analysis is desired, a small, known amount of an internal standard can be added to the NMR tube.
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Capping and Mixing: Securely cap the NMR tube with a cap or seal with parafilm. Gently invert the tube several times to ensure the solution is homogeneous.
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Analysis: The sample is now ready for analysis by NMR spectroscopy.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a Grignard reaction using Diglyme-d14 as a solvent, followed by product isolation.
Caption: Workflow for a typical Grignard reaction.
